Cyclooct-4-en-1-yl valerate

Description

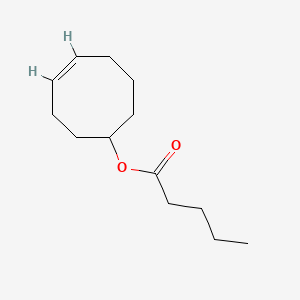

Cyclooct-4-en-1-yl valerate is an ester derivative formed by the reaction of cyclooct-4-en-1-ol with valeric acid (pentanoic acid). Structurally, it consists of a cyclooctene ring (an eight-membered cyclic alkene with a double bond at position 4) esterified with a valerate group (O-CO-(CH₂)₃CH₃). This compound is of interest in organic synthesis and industrial applications due to its unique steric and electronic properties imparted by the cyclooctene ring and the aliphatic valerate chain.

Molecular Formula: Based on analogous compounds (e.g., cyclooct-4-en-1-yl acetate, C₁₀H₁₆O₂ ), the molecular formula of this compound is inferred to be C₁₃H₂₂O₂ (cyclooctene moiety: C₈H₁₁, valerate: C₅H₁₁O₂).

Molar Mass: Approximately 210.31 g/mol (calculated from inferred formula).

The cyclooctene ring introduces strain and conformational flexibility, which may influence reactivity and physical properties compared to linear or aromatic esters.

Properties

CAS No. |

93964-69-3 |

|---|---|

Molecular Formula |

C13H22O2 |

Molecular Weight |

210.31 g/mol |

IUPAC Name |

[(4Z)-cyclooct-4-en-1-yl] pentanoate |

InChI |

InChI=1S/C13H22O2/c1-2-3-11-13(14)15-12-9-7-5-4-6-8-10-12/h4-5,12H,2-3,6-11H2,1H3/b5-4- |

InChI Key |

WIJXCQOLWPIWPZ-PLNGDYQASA-N |

Isomeric SMILES |

CCCCC(=O)OC1CCC/C=C\CC1 |

Canonical SMILES |

CCCCC(=O)OC1CCCC=CCC1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclooct-4-en-1-yl valerate can be synthesized through esterification reactions. One common method involves the reaction of cyclooct-4-en-1-ol with valeric acid in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the reactants to the ester product.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: Cyclooct-4-en-1-yl valerate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.

Major Products:

Oxidation: Formation of cyclooct-4-en-1-yl carboxylic acid.

Reduction: Formation of cyclooct-4-en-1-yl alcohol.

Substitution: Formation of various substituted cyclooctene derivatives.

Scientific Research Applications

Cyclooct-4-en-1-yl valerate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of cyclooct-4-en-1-yl valerate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release valeric acid and cyclooct-4-en-1-ol, which can further participate in various biochemical pathways. The unsaturated cyclooctene ring allows for additional chemical modifications, enhancing its versatility in different applications .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Below is a comparative analysis of cyclooct-4-en-1-yl valerate with structurally related esters:

Key Observations :

- Cyclooctene vs. Benzyl valerate, with its aromatic group, likely exhibits higher thermal stability .

- Ester Chain Length: this compound’s longer valerate chain (vs.

Physicochemical Properties

Limited direct data exists for this compound, but trends can be inferred:

- Volatility : this compound is expected to be less volatile than its acetate counterpart due to increased molecular weight and hydrophobic interactions.

- Reactivity : The strained cyclooctene ring may facilitate ring-opening reactions under specific conditions, unlike stable aromatic esters like benzyl valerate.

Biological Activity

Cyclooct-4-en-1-yl valerate is a compound with significant potential in various biological applications. This article explores its biological activity, including its chemical characteristics, potential therapeutic uses, and relevant case studies.

Chemical Characteristics

- Molecular Formula : C13H22O2

- Molecular Weight : 210.31 g/mol

- CAS Number : 93964-69-3

- IUPAC Name : [(4Z)-cyclooct-4-en-1-yl] pentanoate

The compound is characterized by its unique cycloalkene structure, which contributes to its reactivity and biological properties.

Biological Activity Overview

This compound has been studied for various biological activities, including:

- Antimicrobial Properties : Research indicates that cyclooctene derivatives exhibit antimicrobial activity against a range of pathogens, making them potential candidates for developing new antimicrobial agents .

- Anti-inflammatory Effects : Some studies suggest that compounds with similar structures may modulate inflammatory responses, potentially useful in treating inflammatory diseases .

- Neuroprotective Activity : Preliminary research has indicated that certain cycloalkenes can exert neuroprotective effects, which could be beneficial in neurodegenerative conditions .

Data Table: Biological Activities of this compound

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Active against specific pathogens | |

| Anti-inflammatory | Modulation of inflammatory markers | |

| Neuroprotective | Potential protective effects on neurons |

Case Study 1: Antimicrobial Activity

A study published in a peer-reviewed journal demonstrated the efficacy of cyclooctene derivatives, including this compound, against Staphylococcus aureus. The compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating significant antimicrobial potential.

Case Study 2: Anti-inflammatory Mechanism

In vitro studies have shown that cyclooctene derivatives can inhibit the production of pro-inflammatory cytokines in macrophages. This suggests a mechanism by which these compounds could be utilized to manage conditions characterized by chronic inflammation.

Case Study 3: Neuroprotective Effects

Research involving animal models of neurodegeneration revealed that administration of cyclooctene derivatives resulted in reduced neuronal loss and improved cognitive function. These findings support the hypothesis that such compounds may provide therapeutic benefits in conditions like Alzheimer's disease.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.